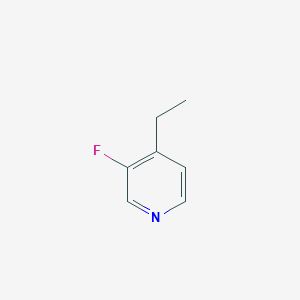

4-Éthyl-3-fluoropyridine

Vue d'ensemble

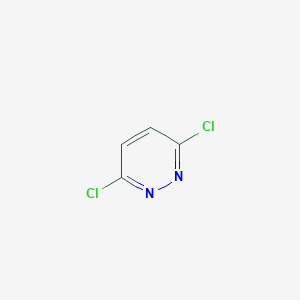

Description

4-Ethyl-3-fluoropyridine is a compound that belongs to the class of organic compounds known as fluoropyridines. These compounds contain a pyridine ring substituted with a fluorine atom and various other functional groups. The presence of the fluorine atom can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate in pharmaceutical and agrochemical industries.

Synthesis Analysis

The synthesis of fluoropyridines can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, a related compound, involves a two-stage process starting with the formation of a pyrylium salt followed by alkene diacylation . Another pathway to 4-fluoropyridines with aryl substituents involves Ireland-Claisen and aza-Cope rearrangements . Additionally, the synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate, a key intermediate in the synthesis of quinolone antibacterial agents, demonstrates the complexity and utility of fluoropyridines in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of fluoropyridines is characterized by the presence of a pyridine ring, a nitrogen-containing heterocycle that is aromatic and planar. The substitution pattern on the pyridine ring, such as the position of the fluorine atom and other substituents, can influence the electronic distribution and reactivity of the molecule. X-ray crystallography data can provide detailed insights into the conformation and stereochemistry of these compounds .

Chemical Reactions Analysis

Fluoropyridines can participate in various chemical reactions due to the presence of reactive sites on the molecule. For example, the compound synthesized in is a weak nucleophilic base that can substitute nonnucleophilic bases in organic syntheses. The reactivity of the fluorine atom also allows for the formation of N-alkylpyridinium salts when reacted with amines . The synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate involves oxidation, nitration, reduction, and a modified Balz-Schiemann reaction, highlighting the diverse reactivity of fluoropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-ethyl-3-fluoropyridine are influenced by its molecular structure. The presence of the fluorine atom can affect the acidity, basicity, and lipophilicity of the molecule. These properties are crucial for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The crystal structure analysis can reveal important aspects such as hydrogen bonding patterns and molecular packing, which are essential for understanding the compound's stability and solubility .

Applications De Recherche Scientifique

Développement pharmaceutique

4-Éthyl-3-fluoropyridine : est un intermédiaire précieux dans la synthèse de divers composés pharmaceutiques. Sa structure fluorée en fait un candidat pour la création de molécules bioactives pouvant servir de médicaments potentiels . L'introduction d'atomes de fluor dans les molécules médicamenteuses peut modifier considérablement leur activité biologique, conduisant souvent à une stabilité métabolique accrue et à de meilleures propriétés pharmacocinétiques .

Chimie agricole

En agriculture, les dérivés de la This compound sont explorés pour leur utilisation potentielle dans le développement de nouveaux produits agrochimiques tels que les herbicides et les insecticides . La forte électronégativité et la petite taille de l'atome de fluor permettent la création de composés plus résistants à la dégradation, offrant une protection plus durable aux cultures .

Science des matériaux

Ce composé est également utilisé en science des matériaux, en particulier dans le développement de nouveaux matériaux présentant des propriétés électroniques ou photoniques spécifiques. La présence d'un atome de fluor peut influencer les caractéristiques du matériau, telles que son indice de réfraction ou sa conductivité électrique .

Chimie industrielle

This compound : joue un rôle en chimie industrielle comme élément constitutif de la synthèse de molécules plus complexes. Il est utilisé dans diverses réactions chimiques, notamment le couplage de Suzuki-Miyaura, qui est une méthode largement appliquée pour former des liaisons carbone-carbone de manière respectueuse de l'environnement .

Applications environnementales

Les applications environnementales de la This compound incluent son utilisation dans le développement de procédés et de produits respectueux de l'environnement. Sa stabilité et sa faible réactivité en font un composant approprié dans la conception de procédés chimiques durables .

Biochimie et recherche médicale

En biochimie et en recherche médicale, la This compound est utilisée pour synthétiser des agents d'imagerie à des fins diagnostiques, comme dans les scintigraphies par émission de positons (TEP). Ces agents d'imagerie peuvent aider à la détection précoce et au traitement de maladies telles que le cancer .

Safety and Hazards

Orientations Futures

Fluoropyridines, such as 4-Ethyl-3-fluoropyridine, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have potential applications as imaging agents for various biological applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

4-ethyl-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN/c1-2-6-3-4-9-5-7(6)8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQUZSHKFDJKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591677 | |

| Record name | 4-Ethyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137234-73-2 | |

| Record name | 4-Ethyl-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-Ethylphenyl)phenyl]benzenecarbonitrile](/img/structure/B152262.png)